molecular formula C31H50O4 B12277688 Methyl 2,3-dihydroxyurs-12-en-28-oate

Methyl 2,3-dihydroxyurs-12-en-28-oate

Cat. No.: B12277688
M. Wt: 486.7 g/mol
InChI Key: BRZWXKGDPAZBLF-UHFFFAOYSA-N
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Description

Methyl 2,3-dihydroxyurs-12-en-28-oate is a triterpenoid compound with the molecular formula C31H50O4. It is a derivative of ursolic acid, which is a naturally occurring pentacyclic triterpenoid found in various plants. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dihydroxyurs-12-en-28-oate typically involves the esterification of ursolic acid. One common method is the reaction of ursolic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This process results in the formation of the methyl ester derivative .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of ursolic acid from plant sources, followed by its esterification using methanol and an acid catalyst. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dihydroxyurs-12-en-28-oate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2,3-dihydroxyurs-12-en-28-oate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2,3-dihydroxyurs-12-en-28-oate involves its interaction with various molecular targets and pathways. It has been shown to modulate signaling pathways related to inflammation, oxidative stress, and apoptosis. The compound can inhibit the activity of enzymes involved in these pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Methyl 2,3-dihydroxyurs-12-en-28-oate is similar to other triterpenoids such as oleanolic acid and betulinic acid. it is unique due to its specific hydroxylation pattern and methyl ester group, which contribute to its distinct biological activities. Similar compounds include:

Properties

IUPAC Name

methyl 10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H50O4/c1-18-11-14-31(26(34)35-8)16-15-29(6)20(24(31)19(18)2)9-10-23-28(5)17-21(32)25(33)27(3,4)22(28)12-13-30(23,29)7/h9,18-19,21-25,32-33H,10-17H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZWXKGDPAZBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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